molecular formula C14H14N4O3S B2601921 1-methyl-2-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 1797027-39-4

1-methyl-2-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2601921
CAS No.: 1797027-39-4
M. Wt: 318.35
InChI Key: XFGQRYSVURAHPQ-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H14N4O3S and its molecular weight is 318.35. The purity is usually 95%.
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Scientific Research Applications

Given the absence of direct matches, it's important to consider the broader context in which similar compounds or those with related structural features are studied. Compounds with such detailed chemical names often have applications in pharmacology, material science, or chemical research, focusing on their synthesis, biochemical interactions, or potential therapeutic benefits.

For compounds with similar structural features or functional groups, research might explore areas like:

  • Pharmacokinetics and Metabolism : Studies similar to those on "Disposition and Metabolism of [14C]SB-649868, an Orexin 1 and 2 Receptor Antagonist, in Humans" by Renzulli et al. (2011), which focused on the metabolism and excretion of a novel orexin receptor antagonist, might be relevant. Such research helps understand how compounds are processed in the body, their bioavailability, and their elimination pathways (Renzulli et al., 2011).

  • Toxicology and Safety Profiles : Investigations into the safety and tolerability of new compounds, similar to the study on "Safety, Tolerability and Pharmacokinetic Profile of BIA 2-093, a Novel Putative Antiepileptic Agent, during First Administration to Humans" by Almeida and Soares-da-Silva (2003), are crucial for assessing potential therapeutic applications and risks associated with new chemical entities (Almeida & Soares-da-Silva, 2003).

  • Biochemical and Cellular Impact : Research might also focus on the biochemical pathways influenced by the compound, its impact on cellular processes, and its potential therapeutic targets. This is akin to the exploration of the effects of specific receptor antagonists on learning processes in the study "Effects of mGlu1 and mGlu5 receptor antagonists on negatively reinforced learning" by Gravius et al. (2005), which examines the role of glutamate receptors in learning processes (Gravius et al., 2005).

Properties

IUPAC Name

1-methyl-2-oxo-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-18-7-3-4-8(13(18)21)11(19)17-14-16-9-5-2-6-15-12(20)10(9)22-14/h3-4,7H,2,5-6H2,1H3,(H,15,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGQRYSVURAHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=NC3=C(S2)C(=O)NCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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